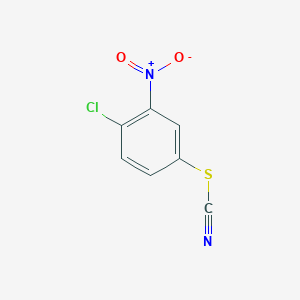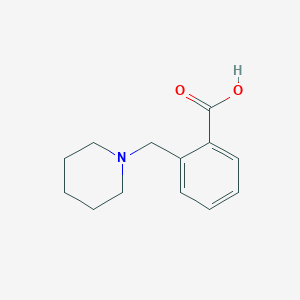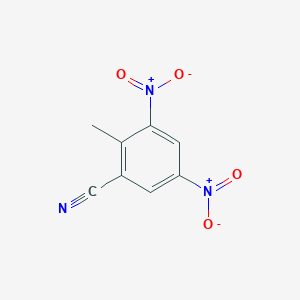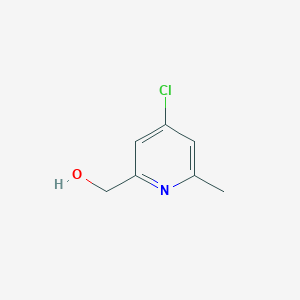
(4-氯-6-甲基吡啶-2-基)甲醇
描述
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction followed by reduction of the alkene . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of chemical compounds. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was solved by direct methods and refined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the crystal structure of a Schiff base compound related to pyridine derivatives was determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . These studies provide insights into the typical structural features of pyridine derivatives that could be relevant to (4-Chloro-6-methylpyridin-2-yl)methanol.
Chemical Reactions Analysis
The chemical behavior of pyridine derivatives in reactions is an important aspect of their analysis. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol was studied, leading to the synthesis of o-benzoquinone derivatives . Although not directly related to (4-Chloro-6-methylpyridin-2-yl)methanol, this study demonstrates the reactivity of methylated pyridine compounds in electrochemical environments, which could be relevant for understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their interactions with other molecules. A study on the mixtures of 4-methylpyridine with various alcohols presented new experimental data on densities and viscosities, discussing the association of mixture components due to self-association of alcohol molecules and cross-association between alcohol and 4-methylpyridine . These findings could provide a basis for predicting the behavior of (4-Chloro-6-methylpyridin-2-yl)methanol in solution and its interactions with other chemical entities.
科学研究应用
合成和结构分析
新化合物的合成
Percino 等人 (2005) 的一项研究描述了由 (6-甲基吡啶-2-基)甲醇缩合反应合成的新化合物。这项研究突出了 (4-氯-6-甲基吡啶-2-基)甲醇在合成具有独特分子结构的新化学实体中的潜力 (Percino 等人,2005)。
晶体学和分子结构
Percino 等人 (2007) 的另一项研究考察了由 (6-甲基吡啶-2-基)甲醇反应形成的共晶体的分子和晶体结构。这项研究提供了对使用该化合物可以实现的晶体结构的见解 (Percino 等人,2007)。
化学反应和性质
化学反应性和配合物的形成
Inomata 和 Suenaga (2014) 进行了一项研究,证明了三[(6-甲基吡啶-2-基)甲基]胺与钴化合物的反应,导致形成具有有趣性质的配合物。这展示了 (4-氯-6-甲基吡啶-2-基)甲醇的衍生物在形成金属配合物方面的反应性 (Inomata 和 Suenaga,2014)。
热溶剂变色性研究
Tada 等人 (2003) 对二元水-醇混合物中的热溶剂变色性进行的研究涉及吡啶的衍生物,表明 (4-氯-6-甲基吡啶-2-基)甲醇在该类研究中的潜力。这项研究有助于理解不同溶剂混合物中的溶剂变色行为 (Tada 等人,2003)。
属性
IUPAC Name |
(4-chloro-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIABQWETIDWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627845 | |
| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6-methylpyridin-2-yl)methanol | |
CAS RN |
98280-32-1 | |
| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


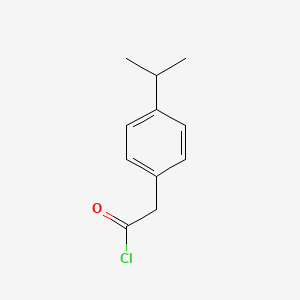

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)





